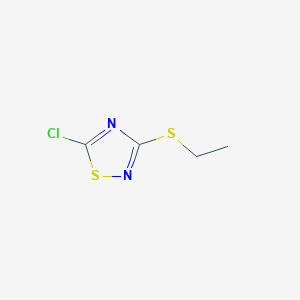

5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole

Descripción

5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.

Propiedades

IUPAC Name |

5-chloro-3-ethylsulfanyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S2/c1-2-8-4-6-3(5)9-7-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKJAUBTKZJKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NSC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630350 | |

| Record name | 5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13715-64-5 | |

| Record name | 5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with chlorinating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50°C to 100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of 5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control ensures high purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiadiazole ring.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia, thiols, and alkoxides are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated thiadiazole derivatives.

Substitution: Amino, thio, or alkoxy-substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Used in the development of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole

- 5-Chloro-3-(propylsulfanyl)-1,2,4-thiadiazole

- 5-Chloro-3-(butylsulfanyl)-1,2,4-thiadiazole

Uniqueness

5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for various applications.

Actividad Biológica

5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole is a heterocyclic compound notable for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, along with its mechanisms of action and potential applications in various fields.

Overview of 5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole

This compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its unique ethylsulfanyl group enhances its chemical reactivity and biological activity. The synthesis typically involves cyclization reactions with thiosemicarbazide derivatives under specific conditions (e.g., temperature control and the presence of bases) .

Antimicrobial Activity

Research indicates that 5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole exhibits significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance:

- Inhibition Concentration (IC50) values for certain derivatives were reported as low as 31.25 μg/mL against E. coli and Streptococcus pyogenes, surpassing standard antibiotics like ofloxacin .

- Another study highlighted its effectiveness against pathogenic fungi, suggesting a broad-spectrum antimicrobial potential .

Antifungal Activity

The compound has shown promising antifungal effects against various fungal species. Notably:

- A derivative of thiadiazole was reported to have low toxicity to human cells while being effective against resistant fungal strains .

- The mechanism of action may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole has been investigated for its anticancer properties:

- It exhibited cytotoxic effects on several cancer cell lines including human colon (HCT116), lung (H460), and breast (MCF-7) cancer cells. The GI50 values ranged from 0.74 to 10.0 μg/mL .

- Mechanistic studies suggest that the compound may induce apoptosis in cancer cells without causing cell cycle arrest, highlighting its potential as a therapeutic agent .

The biological effects of 5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.

- Cell Wall Disruption : In bacteria and fungi, it could disrupt cell wall synthesis or alter metabolic pathways critical for survival.

Comparative Analysis

To better understand the uniqueness of 5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole compared to similar compounds within the thiadiazole family, a comparison table is provided below:

| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| 5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole | High | High | Moderate to High |

| 5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole | Moderate | Moderate | Low |

| 5-Chloro-3-(propylsulfanyl)-1,2,4-thiadiazole | Low | Low | Moderate |

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A study demonstrated that modifications in the thiadiazole structure could enhance anticancer activity significantly. The most potent derivatives showed IC50 values lower than standard chemotherapy agents .

- Antifungal Efficacy Against Resistant Strains : Research indicated that certain derivatives maintained effectiveness against fungal strains resistant to conventional treatments, suggesting potential for therapeutic use in resistant infections .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole and its derivatives?

The synthesis of 1,2,4-thiadiazole derivatives often involves cyclization or oxidative dimerization. For example:

- Cyclization with phenylhydrazine : Treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with substituted phenylhydrazine hydrochlorides yields indole-fused thiadiazoles (e.g., 5-cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole) .

- Oxidative dimerization : A green method uses thioamides and molecular oxygen in water to form 3,5-disubstituted 1,2,4-thiadiazoles via oxidative coupling .

- Cross-coupling reactions : Halogenated thiadiazoles (e.g., 3,5-diiodo-1,2,4-thiadiazole) serve as precursors for coupling with bioactive fragments (e.g., erlotinib) using Sonogashira or Suzuki-Miyaura reactions .

Q. How is the structural integrity of 5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole confirmed experimentally?

A combination of spectroscopic and crystallographic techniques is employed:

- NMR/IR spectroscopy : Confirms functional groups (e.g., C-Cl, S-S bonds) and substituent positions .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

- X-ray diffraction : Resolves solid-phase structures, including isomerization byproducts (e.g., 1,2,4- vs. 1,3,4-thiadiazole isomers) .

Q. What factors influence the reactivity of the ethylsulfanyl group in 1,2,4-thiadiazole derivatives?

The ethylsulfanyl group’s electron-donating nature and steric bulk affect:

- Nucleophilic substitution : Chlorine at position 5 can be replaced by amines or alkoxides under mild conditions .

- Oxidative stability : Ethylsulfanyl groups are susceptible to oxidation, forming sulfoxides or sulfones, which may alter bioactivity .

Advanced Research Questions

Q. How can researchers address isomerization challenges during synthesis?

Isomerization (e.g., 1,2,4- to 1,3,4-thiadiazole) can occur under thermal or acidic conditions. Strategies include:

- Controlled reaction conditions : Lower temperatures and neutral pH minimize unwanted isomerization .

- Chromatographic separation : Isomers are resolved using HPLC or TLC, followed by structural validation via X-ray crystallography .

- Mechanistic studies : Monitoring reaction kinetics and intermediates (e.g., thiourea derivatives) helps optimize pathways .

Q. How do substituents at positions 3 and 5 of the thiadiazole ring modulate biological activity?

- Electron-withdrawing groups (e.g., Cl) : Enhance stability and electrophilicity, improving interactions with biological targets (e.g., enzyme active sites) .

- Aromatic/heterocyclic moieties : Ethylsulfanyl or phenyl groups increase lipophilicity, aiding membrane penetration in antimicrobial or anticancer assays .

- Halogenated derivatives : Iodine or bromine atoms enable cross-coupling for hybrid molecules with dual mechanisms of action (e.g., erlotinib hybrids for cancer therapy) .

Q. What methodologies are used to resolve contradictions in reported biological data for thiadiazole derivatives?

- Dose-response profiling : IC50/EC50 values across multiple cell lines (e.g., A2058 melanoma, HepG2 carcinoma) clarify selectivity .

- Comparative SAR studies : Systematic variation of substituents identifies critical pharmacophores (e.g., halogen placement for analgesic activity) .

- Molecular docking : Predicts binding modes to targets like sphingosine 1-phosphate receptors or aromatase enzymes, reconciling discrepancies between in vitro and in silico data .

Q. How can computational chemistry guide the design of novel 1,2,4-thiadiazole hybrids?

- DFT calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular dynamics simulations : Assess stability of ligand-protein complexes over time, refining synthetic priorities .

- ADMET profiling : Predicts pharmacokinetic parameters (e.g., solubility, metabolic stability) to prioritize compounds for synthesis .

Methodological Considerations

Q. What protocols are recommended for evaluating in vitro antiproliferative activity?

- Cell line panels : Test compounds against diverse cancer models (e.g., PC-3 prostate adenocarcinoma, U87 glioma) using MTT or SRB assays .

- Long-term cytotoxicity assays : Monitor effects over 72+ hours to distinguish cytostatic vs. cytotoxic mechanisms .

- Positive controls : Compare with clinical agents (e.g., erlotinib) to benchmark potency .

Q. How are solubility and bioavailability challenges addressed in thiadiazole-based drug design?

- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetates) to enhance aqueous solubility .

- Co-crystallization : Improve stability and dissolution rates via crystal engineering .

- Bioisosteric replacement : Substitute ethylsulfanyl with morpholine or piperazine rings to balance lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.